2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Metabotropic Glutamate Receptors Neuroscience GPCR Pharmacology

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (CAS 1034764-46-9, free base CAS 199296-54-3) is a fluorinated phenethylamine derivative. It features a primary amine group on an ethyl chain attached to a phenyl ring substituted with fluorine atoms at the 2- and 5-positions.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
Cat. No. B8137684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCN)F.Cl
InChIInChI=1S/C8H9F2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H
InChIKeyWBBIRWGUUBORDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride: Procurement Considerations and Technical Profile


2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (CAS 1034764-46-9, free base CAS 199296-54-3) is a fluorinated phenethylamine derivative [1]. It features a primary amine group on an ethyl chain attached to a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. This specific substitution pattern imparts distinct physicochemical and biological properties compared to other regioisomers and non-fluorinated analogs . The compound is primarily utilized as a research intermediate in medicinal chemistry and as a tool in neuropharmacological studies.

Why 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride Cannot Be Replaced by Generic Analogs


The precise substitution pattern of fluorine atoms on the phenyl ring of 2-(2,5-difluorophenyl)ethan-1-amine is a critical determinant of its biological activity and physicochemical behavior. Subtle changes in fluorine positioning, as seen in regioisomers like 2,4- or 2,6-difluorophenethylamine, can drastically alter target binding affinities, metabolic stability, and pharmacokinetic profiles [1]. For example, in a mGlu3 receptor modulator series, the 2,5-difluorophenyl analog (IC50 = 123 nM) showed significantly greater potency and selectivity than the 2,6-difluoro (IC50 = 181 nM) and 2,3-difluoro (IC50 = 184 nM) counterparts [2]. Consequently, substituting this specific compound with a seemingly similar fluorophenethylamine may lead to experimental failure, inconsistent results, or the need for costly re-optimization of synthesis and assay protocols.

Quantitative Differentiation of 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride


Comparative Potency and Selectivity at the mGlu3 Receptor

In a series of phenyl-substituted analogs evaluated as mGlu3 receptor modulators, the 2,5-difluorophenyl derivative demonstrated superior potency and an exceptional selectivity window against the closely related mGlu5 receptor. This specific substitution pattern was crucial for achieving the observed pharmacological profile. [1]

Metabotropic Glutamate Receptors Neuroscience GPCR Pharmacology

Unique Physicochemical Profile: pKa and Ionization State

The presence of the two electronegative fluorine atoms significantly lowers the basicity of the amine group compared to the non-fluorinated parent compound, phenethylamine. This shift in pKa alters the molecule's ionization state at physiological pH, which in turn affects its distribution, membrane permeability, and pharmacokinetic behavior. [1]

Physicochemical Properties ADME Blood-Brain Barrier Permeability

Monoamine Transporter Interaction Profile

The compound exhibits a distinctive polypharmacology profile at human monoamine transporters, showing affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The 2,5-difluoro substitution appears to confer a balanced interaction profile across these three major targets. [1]

Neuropharmacology Monoamine Transporters Drug Abuse Research

Antimicrobial and Biofilm Disruption Activity

The compound, originally identified as a marine sponge metabolite, exhibits bactericidal activity against specific Gram-positive bacteria. Its mechanism of action involves disruption of biofilm formation, a key virulence factor in many pathogenic bacteria.

Antimicrobial Research Biofilm Inhibition Marine Natural Products

Improved Hepatic Clearance Compared to Other Regioisomers

In a study of mGlu3 modulators, the 2,5-difluorophenyl-substituted analog exhibited the lowest predicted hepatic clearance in rat liver microsomes among the tested difluorophenyl isomers. This suggests that this specific substitution pattern may confer a metabolic stability advantage. [1]

Drug Metabolism Pharmacokinetics ADME Optimization

Validated Application Scenarios for 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride


Neuroscience Tool for Studying mGlu3 Receptor Pharmacology

Due to its demonstrated potency (IC50 = 123 nM) and exceptional selectivity (>81-fold over mGlu5) at the mGlu3 receptor [1], this compound and its derivatives are valuable research tools for dissecting the specific roles of mGlu3 in CNS function and disease. It is a critical reference compound for assays aimed at validating mGlu3 as a therapeutic target for psychiatric and neurological disorders.

Scaffold for CNS Drug Discovery with Optimized Pharmacokinetics

The 2,5-difluorophenyl substitution pattern is a validated strategy for improving the ADME profile of CNS-penetrant drug candidates. Direct evidence shows this regioisomer reduces predicted hepatic clearance by ~23-30% compared to its close analogs (CLhep = 49.6 mL/min/kg vs. 63.6-64.7 mL/min/kg for others) [1]. Furthermore, its unique pKa of 6.75 dictates a neutral ionization state at physiological pH [2], facilitating passive blood-brain barrier penetration. Medicinal chemists can leverage this specific building block to design molecules with enhanced brain exposure and a more favorable metabolic fate.

Precursor for the Synthesis of Omarigliptin (MK-3102)

The 2,5-difluorophenethylamine core is a critical structural motif in the approved drug omarigliptin, a long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes [3]. As such, 2-(2,5-difluorophenyl)ethan-1-amine and its chiral derivatives serve as essential starting materials or intermediates in the synthesis of this commercial therapeutic agent and related DPP-4 inhibitor analogs under investigation [4].

Anti-Biofilm Research and Antimicrobial Lead Discovery

The compound's reported activity as a marine sponge metabolite with bactericidal and biofilm-disrupting properties provides a starting point for novel antimicrobial research . It can be used as a tool compound in assay development to identify new molecular targets involved in bacterial biofilm formation or as a scaffold for medicinal chemistry efforts aimed at creating more potent and selective anti-biofilm agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.